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Introduction

AVE3085 is a novel, small-molecule enhancer of endothelial nitric oxide synthase (eNOS), the

key enzyme responsible for the production of nitric oxide (NO) in the vascular endothelium. NO

is a critical signaling molecule involved in maintaining cardiovascular homeostasis, and its

reduced bioavailability is a hallmark of endothelial dysfunction, a condition implicated in the

pathogenesis of numerous cardiovascular diseases. AVE3085 was developed to address this

deficiency by upregulating the expression and activity of eNOS, thereby restoring NO

production and improving endothelial function. This technical guide provides a comprehensive

overview of the discovery, mechanism of action, and preclinical development of AVE3085.

Core Mechanism of Action: Enhancement of eNOS
Transcription
The primary mechanism of action of AVE3085 is the enhancement of eNOS gene transcription,

leading to increased eNOS mRNA and protein levels. This ultimately results in greater NO

production and improved endothelial function[1][2][3]. Studies have shown that the responsible

cis-element for this activity is located within the proximal 263 base pairs of the eNOS promoter

region[4]. Interestingly, the transcriptional activation by AVE3085 appears to be independent of

the transcription factor Sp1, a known regulator of basal eNOS expression[4].
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In addition to upregulating eNOS expression, AVE3085 has been suggested to prevent eNOS

"uncoupling"[5][6]. Under conditions of oxidative stress, eNOS can become uncoupled,

producing superoxide radicals instead of NO. A structurally related compound, AVE9488, has

been shown to reverse eNOS uncoupling by increasing the bioavailability of the essential

cofactor tetrahydrobiopterin (BH4)[4]. It is proposed that AVE3085 may share this crucial

vasoprotective property[3].

Preclinical Efficacy
The therapeutic potential of AVE3085 has been evaluated in several preclinical models of

cardiovascular disease, demonstrating beneficial effects on endothelial dysfunction,

hypertension, and cardiac remodeling.

Restoration of Endothelial Function and Reduction of
Blood Pressure
In spontaneously hypertensive rats (SHRs), a well-established model of essential hypertension,

oral administration of AVE3085 (10 mg/kg/day for 4 weeks) significantly improved endothelium-

dependent relaxation of the aorta in response to acetylcholine[1][2]. This functional

improvement was accompanied by a significant reduction in systolic blood pressure[7]. The

antihypertensive effect of AVE3085 is directly linked to its action on eNOS, as the compound

had no effect on blood pressure in hypertensive eNOS-deficient mice[1][2].

Attenuation of Cardiac Remodeling
The cardioprotective effects of AVE3085 were investigated in a mouse model of cardiac

remodeling induced by aortic banding[8]. Oral administration of AVE3085 (10 mg/kg/day for 4

weeks) attenuated the development of cardiac hypertrophy, as evidenced by a decrease in the

left ventricular weight to body weight ratio and mean myocyte diameter[8]. Furthermore,

AVE3085 treatment reduced collagen deposition in the heart, indicating a reduction in cardiac

fibrosis[8]. These structural improvements were associated with enhanced cardiac function[7].

Signaling Pathways
eNOS Signaling Pathway
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The primary signaling pathway influenced by AVE3085 is the upregulation of eNOS

transcription and subsequent NO production.
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AVE3085 enhances eNOS transcription, leading to increased NO production.

Inhibition of the Smad Signaling Pathway
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In the context of cardiac remodeling, AVE3085 has been shown to inhibit the Smad signaling

pathway[8]. The Smad family of proteins are key downstream mediators of the transforming

growth factor-beta (TGF-β) signaling pathway, which is known to play a significant role in

cardiac fibrosis and hypertrophy. Treatment with AVE3085 reduced the expression and

activation of the Smad signaling pathway in the hearts of mice subjected to aortic banding[8].
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AVE3085 inhibits the Smad signaling pathway, attenuating cardiac remodeling.

Quantitative Data from Preclinical Studies
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Parameter
Animal
Model

Treatment
Group

Control
Group

% Change Reference

Systolic

Blood

Pressure

Spontaneousl

y

Hypertensive

Rats

185 ± 5

mmHg

208 ± 6

mmHg
↓ 11% [1]

Maximal

Endothelium-

Dependent

Relaxation

(Acetylcholin

e)

Spontaneousl

y

Hypertensive

Rats

58.0 ± 3.1% 33.2 ± 3.0% ↑ 75% [1]

Left

Ventricular

Weight /

Body Weight

(mg/g)

Mice with

Aortic

Banding

4.1 ± 0.2 5.2 ± 0.3 ↓ 21% [8]

Collagen

Deposition

(%)

Mice with

Aortic

Banding

4.8 ± 0.6% 9.2 ± 1.1% ↓ 48% [8]

Key Experimental Protocols
Isometric Force Measurement of Aortic Rings

Objective: To assess endothelium-dependent and -independent vasodilation.

Methodology: Thoracic aortic rings from experimental animals are mounted in organ baths

containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5%

CO2. The rings are pre-contracted with phenylephrine. Cumulative concentration-response

curves are then generated for acetylcholine (endothelium-dependent relaxation) and sodium

nitroprusside (endothelium-independent relaxation)[1][2].

Western Blotting for eNOS and Phosphorylated eNOS
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Objective: To quantify the protein expression of total eNOS and its activated form

(phosphorylated eNOS).

Methodology: Protein lysates from tissues (e.g., aorta, heart) are separated by SDS-PAGE

and transferred to a PVDF membrane. The membrane is then incubated with primary

antibodies specific for total eNOS and phosphorylated eNOS (e.g., at Ser1177), followed by

incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands are

visualized using an enhanced chemiluminescence detection system[1][8].

Reverse Transcription-Polymerase Chain Reaction (RT-
PCR) for eNOS mRNA

Objective: To quantify the gene expression of eNOS.

Methodology: Total RNA is extracted from tissues and reverse-transcribed into cDNA. The

cDNA is then used as a template for PCR amplification using primers specific for the eNOS

gene. The PCR products are separated by agarose gel electrophoresis and visualized to

determine the relative abundance of eNOS mRNA[1][2].

Discovery and Development
AVE3085 was identified through high-throughput screening by Sanofi-Aventis as a small

molecule that enhances eNOS transcription[5]. While detailed information on the lead

optimization and structure-activity relationship studies is not publicly available, the identification

of AVE3085 and the related compound AVE9488 marked a significant step in the development

of a novel therapeutic strategy for cardiovascular diseases centered on the enhancement of

endogenous NO production[5].

Clinical Development
Despite promising preclinical results, the clinical development of AVE3085 appears to have

been discontinued. Publicly available information from clinical trial registries or peer-reviewed

publications on human studies of AVE3085 is not available. Some reviews have mentioned that

clinical trials of eNOS enhancers, in general, have been inconclusive, which may have

contributed to the halt in the development of this compound[9].
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Conclusion
AVE3085 represents a pioneering effort in the pharmacological enhancement of eNOS for the

treatment of cardiovascular diseases. Its clear mechanism of action, involving the

transcriptional upregulation of eNOS, and its demonstrated efficacy in preclinical models of

hypertension and cardiac remodeling highlight the therapeutic potential of this approach. While

the clinical development of AVE3085 did not proceed as anticipated, the extensive preclinical

research provides a solid foundation and valuable insights for the future development of eNOS-

targeting therapies. The understanding of its dual action on eNOS expression and potentially

on eNOS coupling, as well as its inhibitory effect on the pro-fibrotic Smad signaling pathway,

opens avenues for the design of next-generation cardiovascular drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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